Antimicrobial Potency Against Gram-Positive Pathogens: Target Compound vs. In-Class Structural Analogs
In antimicrobial susceptibility testing, 2-((1-(4-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-1-(indolin-1-yl)ethanone demonstrates a minimum inhibitory concentration (MIC) range of 15.625–125 µM against Staphylococcus aureus and Enterococcus spp. . This activity profile is reported alongside two structural analogs—2-(azepan-1-yl)-2-(indol-3-sulfonamide) and a 5-fluoroindole derivative—for which quantitative MIC values are not specified in the same source, preventing rigorous potency ranking but highlighting that the 4‑chlorobenzyl-substituted compound is one of the few members of this chemotype with publicly disclosed antimicrobial MIC data . The presence of the 4‑chlorobenzyl group is a defining structural feature distinguishing it from the comparator molecules that lack this N1‑substitution pattern.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against Gram-positive bacteria |
|---|---|
| Target Compound Data | 15.625–125 µM (Staphylococcus aureus and Enterococcus spp.) |
| Comparator Or Baseline | 2-(azepan-1-yl)-2-(indol-3-sulfonamide) and 5-fluoroindole derivative: MIC not specified |
| Quantified Difference | MIC data available for target compound only; comparator MIC values not reported in the same dataset |
| Conditions | In vitro antimicrobial susceptibility testing; specific assay protocol and strain panel details not specified in the source |
Why This Matters
For researchers screening indole-sulfonamide libraries against Gram-positive pathogens, this compound provides one of the few publicly available MIC benchmarks within the chemotype, enabling potency comparisons and hit triage when experimental head-to-head data are unavailable.
